methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H17F3N2O5S and its molecular weight is 430.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to act like peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it might be involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and metabolic stability
Result of Action
Based on its potential role as a peroxisome proliferator-activated receptor agonist , it might have anti-inflammatory effects and could potentially be used to control brain inflammation .
Biological Activity
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential biological applications. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₈H₁₇F₃N₂O₅S
- Molecular Weight : 430.4 g/mol
- CAS Number : 1396750-46-1
The biological activity of this compound is primarily attributed to its structural components, which include a sulfamoyl group and a benzoate moiety. The presence of the trifluoroethyl group may enhance its lipophilicity and cellular uptake, potentially influencing its interaction with biological targets.
Antiproliferative Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cell growth by disrupting microtubule formation and inducing apoptosis in cancer cells.
-
Cell Lines Tested :
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
- IC₅₀ Values : The concentration required to inhibit cell growth by 50% varies among different compounds but is typically in the nanomolar to micromolar range for effective derivatives.
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
PIB-SO | HT-29 | 0.5 |
PPB-SO | M21 | 0.7 |
CA-4 | MCF7 | 0.3 |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Sulfonamide Derivatives :
- Chick Chorioallantoic Membrane (CAM) Assay :
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored in various studies:
- Sulfamoyl Group : Enhances binding affinity to target proteins involved in cell cycle regulation.
- Trifluoroethyl Substituent : Increases lipophilicity, improving membrane permeability and bioavailability.
Properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-28-17(25)13-4-8-15(9-5-13)29(26,27)23-14-6-2-12(3-7-14)10-16(24)22-11-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAZZFZJAUOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.